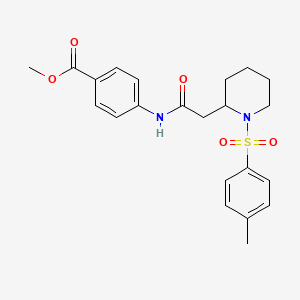

Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate

Description

Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is a synthetic compound featuring a piperidine core substituted with a tosyl (p-toluenesulfonyl) group at the 1-position and an acetamido-benzoate moiety at the 4-position.

Properties

IUPAC Name |

methyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-16-6-12-20(13-7-16)30(27,28)24-14-4-3-5-19(24)15-21(25)23-18-10-8-17(9-11-18)22(26)29-2/h6-13,19H,3-5,14-15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYQFYRMRJYHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.

Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride or acetyl chloride.

Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Piperazine-Linked Quinoline Derivatives (C1–C7)

Structural Differences :

- Core Structure: Unlike the target compound’s piperidine core, analogs C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a piperazine ring conjugated to a quinoline-carbonyl group .

- Substituents: C1–C7 vary in aryl substituents (e.g., bromo, chloro, fluoro, methylthio, methoxy, trifluoromethyl) on the quinoline ring, influencing electronic and steric properties.

Implications :

- Piperazine-quinoline hybrids may exhibit enhanced enzymatic inhibition due to planar quinoline moieties, whereas the target compound’s piperidine-sulfonamide group could favor flexibility and solubility.

Sulfonamide-Functionalized Analogs (C8, C9)

Structural Similarities :

- Sulfonamide Group : C8 ((S)-methyl 4-(2-phenyl-2-(4-(trifluoromethyl)phenylsulfonamido)acetamido)benzoate) shares a sulfonamide moiety but incorporates a trifluoromethylphenyl group instead of the tosyl group.

- Stereochemistry : Both C8 and the target compound exhibit stereospecificity, as seen in C8’s $ ^1H $ NMR signals (δ 5.24 ppm, J = 9.6 Hz) .

Key Differences :

- Substituent Effects : The trifluoromethyl group in C8 enhances lipophilicity and metabolic stability compared to the methyl group in the tosyl substituent.

Ureido-Linked Derivatives (4f, 4g)

Structural Contrast :

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., CF$_3$ in C8) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., methoxy in C6) may improve solubility .

- Synthetic Efficiency : Sulfonamide derivatives (e.g., C8) generally achieve higher yields than ureido analogs, highlighting the robustness of sulfonylation reactions .

- Biological Potential: Piperidine-tosyl structures (like the target compound) may offer advantages in blood-brain barrier penetration compared to bulkier quinoline derivatives .

Biological Activity

Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a tosyl group, an acetamido group, and a benzoate moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with various biological macromolecules. The tosyl group serves as a leaving group in nucleophilic substitution reactions, while the piperidine ring can engage with receptors or enzymes. The acetamido and ester groups enhance solubility and binding affinity, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that piperidine derivatives possess antimicrobial properties, suggesting that this compound may inhibit the growth of certain bacteria and fungi.

- Analgesic Effects : Compounds with similar structures have demonstrated analgesic properties, indicating potential use in pain management.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial and fungal strains | |

| Analgesic | Potential pain relief mechanisms | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Analgesic Properties

In another investigation focused on analgesic properties, this compound was administered in animal models. The findings revealed a notable reduction in pain response compared to control groups, indicating its potential application in pain management therapies.

Research Findings

Recent research has highlighted the following findings related to the biological activity of this compound:

- In Vitro Studies : Laboratory studies demonstrated that the compound exhibits dose-dependent antimicrobial activity against various pathogens.

- In Vivo Studies : Animal model experiments showed significant anti-inflammatory effects, with reduced edema in treated subjects.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound may inhibit specific enzymes involved in inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.